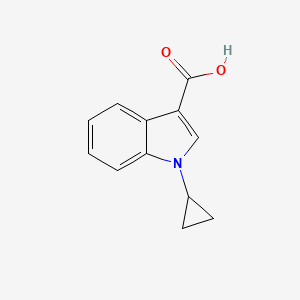

1-Cyclopropyl-1H-indole-3-carboxylic acid

Description

1-Cyclopropyl-1H-indole-3-carboxylic acid is a heterocyclic compound featuring an indole core substituted with a cyclopropyl group at the nitrogen atom and a carboxylic acid moiety at the 3-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in pharmaceutical and agrochemical research. The cyclopropyl group enhances metabolic stability and rigidity, while the carboxylic acid enables hydrogen bonding and salt formation, influencing solubility and reactivity.

Properties

IUPAC Name |

1-cyclopropylindole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)10-7-13(8-5-6-8)11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGXDRHHIANQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-indole-3-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where a cyclopropyl ketone reacts with phenylhydrazine under acidic conditions to form the indole core. The carboxylic acid group can be introduced through subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by purification and functionalization steps to introduce the carboxylic acid group. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and conditions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

1-Cyclopropyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The cyclopropyl group and carboxylic acid moiety contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-Cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic Acid (CAS 300541-60-0)

- Structure : Differs by additional 5-methoxy and 2-methyl substituents on the indole ring.

- These modifications may alter binding affinity in biological targets compared to the parent compound .

- Application : Listed for R&D use, suggesting exploratory studies in drug discovery .

1-(Cyclopropylmethyl)-1H-indole-2-carboxylic Acid (CAS 1483284-21-4)

- Structure : Cyclopropylmethyl substituent on nitrogen; carboxylic acid at position 2.

- The cyclopropylmethyl group may enhance lipophilicity, affecting membrane permeability .

- Properties : Molecular weight 215.25; stored as a powder at room temperature .

Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-3-ylmethyl]-amine (CAS 897949-12-1)

- Structure : Cyclopropyl-amine linked to a 3-methoxypropyl-substituted indole.

- Synthesis : Derived from 1-(3-methoxypropyl)-1H-indole-3-carbaldehyde; 95% purity reported.

- Relevance : Demonstrates the versatility of cyclopropyl groups in amine-functionalized indoles, which may influence receptor selectivity .

Physicochemical and Spectroscopic Properties

- NMR Data : For indole derivatives, 13C-NMR shifts (e.g., δ 101.99 for C-3 in ) highlight electronic perturbations. The 3-carboxylic acid in the target compound would deshield adjacent carbons, contrasting with 2-carboxylic acid analogs .

- Molecular Weight : Ranges from 215.25 (cyclopropylmethyl-2-carboxylic acid) to higher values for multi-substituted derivatives (e.g., 300541-60-0), affecting pharmacokinetics .

Biological Activity

1-Cyclopropyl-1H-indole-3-carboxylic acid is a bicyclic compound that features an indole structure with a cyclopropyl group and a carboxylic acid functional group. Its unique molecular architecture contributes to a range of biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is . The compound consists of a five-membered nitrogen-containing ring fused to a six-membered aromatic ring, with the cyclopropyl group attached to the first carbon of the indole. This structural configuration enhances its interaction with biological targets, which is crucial for its pharmacological potential.

Biological Activities

This compound exhibits various biological activities, including:

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Properties : Preliminary studies indicate its potential as an anticancer agent, possibly through the inhibition of specific enzymes and receptors involved in cell proliferation and survival.

- Antimicrobial Effects : Similar to other indole derivatives, this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

The biological activity of this compound is attributed to its ability to interact selectively with various enzymes and receptors. These interactions can lead to modulation of signaling pathways associated with inflammation and cancer. For instance, indole derivatives are known to affect gene expression and influence cellular metabolism through receptor agonism or antagonism.

Case Studies and Experimental Evidence

Recent studies have highlighted the pharmacological potential of this compound. Below are some key findings:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylindole-3-carboxylic Acid | Methyl group at position 1 instead of cyclopropyl | FXR agonist; lipid modulation |

| Indole-3-carboxylic Acid | Lacks cyclopropyl; simpler structure | Anti-inflammatory properties |

| 2-Cyclopropylindole | Cyclopropyl at position 2; different substitution | Antimicrobial activity |

The presence of the cyclopropyl group in this compound distinguishes it from these similar compounds, potentially enhancing its binding affinity and selectivity towards biological targets compared to other indole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.